molecular formula C15H17N3O4 B2447232 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049549-93-0

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2447232
CAS No.: 1049549-93-0
M. Wt: 303.318
InChI Key: LHURKUUAMZZNQK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

    Amide Bond Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the pyridazinone moiety.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the methoxy groups on the benzene ring.

    4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Has only one methoxy group.

Uniqueness

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the dimethoxybenzamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

3,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure features a benzene ring substituted with two methoxy groups and an ethyl chain linked to a pyridazinone moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₇N₃O₄
  • Molecular Weight : 303.31 g/mol
  • CAS Number : 1049549-93-0

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
  • Amide Bond Formation : The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), followed by the addition of the amine.
  • Purification : The crude product is purified using recrystallization or column chromatography.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases:

Enzyme IC50 Value (µM) Comparison
Acetylcholinesterase (AChE)TBDCompared to Donepezil (33.65 µM)
Butyrylcholinesterase (BuChE)TBDCompared to Donepezil (35.80 µM)

The compound's inhibitory activity against AChE and BuChE suggests its potential utility in treating conditions like Alzheimer's disease.

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. It was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell lines.
  • Cognitive Enhancement : Animal models treated with this compound showed improved cognitive functions in memory tasks compared to control groups, indicating its potential as a cognitive enhancer.

The biological activity of this compound is believed to be mediated through:

  • Inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft.
  • Modulation of neuroinflammatory pathways that contribute to neurodegeneration.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-21-12-6-5-11(10-13(12)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHURKUUAMZZNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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